Methyl 3-ethoxybenzoate
Overview
Description
Methyl 3-ethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is a benzoate ester, specifically the methyl ester of 3-ethoxybenzoic acid. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxybenzoate can be synthesized through the esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-ethoxybenzoic acid and methanol.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-ethoxybenzyl alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) for halogenation.
Major Products
Hydrolysis: 3-ethoxybenzoic acid and methanol.
Reduction: 3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-ethoxybenzoate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3-ethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxybenzoate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-methoxybenzoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 4-ethoxybenzoate: Similar ester but with the ethoxy group in the para position.
Uniqueness
Methyl 3-ethoxybenzoate is unique due to the position of the ethoxy group on the aromatic ring, which influences its reactivity and physical properties. This positional difference can affect the compound’s behavior in chemical reactions and its interactions in biological systems .
Biological Activity
Methyl 3-ethoxybenzoate (C₁₀H₁₂O₃) is an organic compound belonging to the class of benzoate esters. This compound has garnered interest in various fields, particularly in medicinal and agricultural research, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Synthesis
This compound can be synthesized through several methods:
- Esterification : Reacting 3-ethoxybenzoic acid with methanol.
- Methylation : Methylating 3-ethoxyaniline followed by hydrolysis.
These methods underscore the compound's versatility in organic synthesis, which is crucial for its application in various scientific fields .
The biological activity of this compound is primarily attributed to its structural features:
- Hydrogen Bonding : The ethoxy group can engage in hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
- Lipophilicity : The ethoxy group enhances the compound's lipophilicity, which may improve membrane permeability and bioavailability .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
A study conducted on various benzoate esters, including this compound, demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, indicating potential as a natural preservative or therapeutic agent .
Anti-inflammatory Research
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in developing anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Notable Activity |
---|---|---|
Methyl 2-amino-3-methoxybenzoate | Contains amino group; potential for enhanced reactivity | Antimicrobial |
Ethyl 4-amino-3-ethoxybenzoate | Different positioning of amino group; varied biological interactions | Anti-inflammatory |
Methyl 2-amino-4-methoxybenzoate | Similar structure but different functional groups; affects solubility | Anticancer properties |
This compound stands out due to its specific combination of functional groups that influence its reactivity and biological interactions compared to these analogs .
Properties
IUPAC Name |
methyl 3-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLQNIVRGRISMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390853 | |
Record name | methyl 3-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108593-47-1 | |
Record name | methyl 3-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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